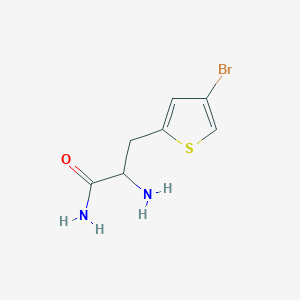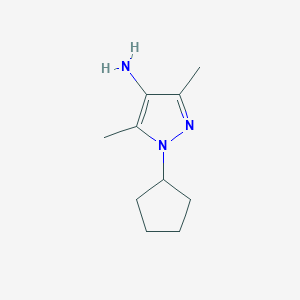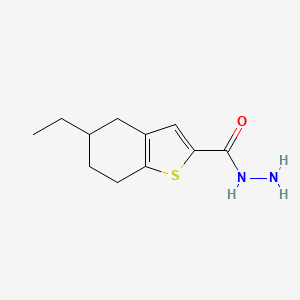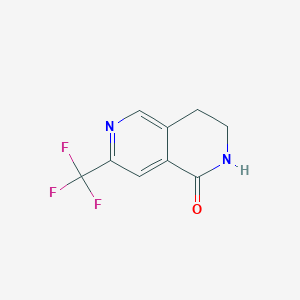
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique combination of a triazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. The presence of these rings makes it a versatile scaffold for the development of new drugs and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2,3-triazole-4-carboxylic acid with hydrazine derivatives under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole and oxadiazole rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or oxadiazole rings .
Applications De Recherche Scientifique
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antitubercular activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the oxadiazole ring can participate in coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
1,2,3-Triazole derivatives: Compounds containing the triazole ring but lacking the oxadiazole moiety.
1,2,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but lacking the triazole moiety.
Uniqueness
The uniqueness of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its dual-ring structure, which imparts a combination of chemical stability, biological activity, and versatility in synthetic applications. This makes it a valuable scaffold for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C5H3N5O3 |
|---|---|
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
5-(2H-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3N5O3/c11-5(12)3-7-4(13-9-3)2-1-6-10-8-2/h1H,(H,11,12)(H,6,8,10) |
Clé InChI |
ZQKUHRNLDLJTAF-UHFFFAOYSA-N |
SMILES canonique |
C1=NNN=C1C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)








![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)


![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)

